molecular formula C18H21NO5 B7744357 ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate

ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate

Cat. No.: B7744357
M. Wt: 331.4 g/mol
InChI Key: ZMZZIIQZLHLKFH-GXDHUFHOSA-N
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Description

Ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound is characterized by its complex structure, which includes a cyanopropenoate group, a butanoyloxy group, and an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate typically involves a multi-step process:

    Formation of the Ethoxyphenyl Intermediate: The initial step may involve the ethylation of a phenol derivative to form the ethoxyphenyl intermediate.

    Introduction of the Butanoyloxy Group: The next step could involve the esterification of the ethoxyphenyl intermediate with butanoic acid or its derivatives.

    Formation of the Cyanopropenoate Group: The final step might involve the Knoevenagel condensation reaction between the butanoyloxy-ethoxyphenyl intermediate and ethyl cyanoacetate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or cyanopropenoate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Could be explored for pharmaceutical applications, such as drug development.

    Industry: May be used in the production of fragrances, flavors, or other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate would depend on its specific application. For instance, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-3-(4-methoxyphenyl)-2-cyanoprop-2-enoate
  • Ethyl (E)-3-(4-ethoxyphenyl)-2-cyanoprop-2-enoate
  • Ethyl (E)-3-(4-butanoyloxyphenyl)-2-cyanoprop-2-enoate

Uniqueness

Ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate is unique due to the presence of both butanoyloxy and ethoxy groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds that may lack one or both of these groups.

Properties

IUPAC Name

ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-4-7-17(20)24-15-9-8-13(11-16(15)22-5-2)10-14(12-19)18(21)23-6-3/h8-11H,4-7H2,1-3H3/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZZIIQZLHLKFH-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1)C=C(C#N)C(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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